2-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
This compound is a versatile chemical with potential applications in scientific research. It contains a trifluoromethoxy group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethylpyridines (TFMP) and its derivatives . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of this compound is complex and intriguing. It includes a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of the trifluoromethoxy group . Fluorine-containing compounds are known for their unique properties, such as a small van der Waals radius and high electronegativity .Scientific Research Applications
- Previous research has explored anti-tumor activity in hydroxyl and N-oxide forms of related compounds .
Coordination Chemistry and Metal Complexes
Medicinal Chemistry and Pharmacology
Environmental Chemistry and Analytical Methods
Future Directions
properties
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)27-17-5-7-18(8-6-17)28(25,26)24-12-16(13-24)23-10-9-14-3-1-2-4-15(14)11-23/h1-8,16H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXHKPMVGRTAPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline |
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